molecular formula C17H18N6O3S B2956606 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 680593-45-7

2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

カタログ番号: B2956606
CAS番号: 680593-45-7
分子量: 386.43
InChIキー: JCMMJJBPFDUQAR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of 1,2,4-triazole-3-thioacetamide derivatives, characterized by a pyridine ring at position 5 of the triazole core and a 2,4-dimethoxyphenyl group attached to the acetamide moiety. Its structural framework combines a triazole-thioether linkage, which is known to enhance pharmacological activity by improving bioavailability and target interaction . The amino group at position 4 of the triazole ring contributes to hydrogen bonding with biological targets, while the pyridinyl and dimethoxyphenyl substituents modulate electronic and steric properties . This compound has been investigated for anti-inflammatory and antimicrobial applications, though its specific mechanistic pathways require further elucidation .

特性

IUPAC Name

2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3S/c1-25-11-6-7-12(14(9-11)26-2)20-15(24)10-27-17-22-21-16(23(17)18)13-5-3-4-8-19-13/h3-9H,10,18H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMMJJBPFDUQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic potential, supported by empirical data and case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring : The triazole ring is synthesized through cyclization reactions involving hydrazine derivatives and appropriate nitriles.
  • Thioether Formation : The triazole derivative is reacted with a thiol compound to form a thioether linkage.
  • Acetamide Formation : The final step involves the reaction of the thioether with an acylating agent to yield the acetamide group.

The overall yield of this synthesis can vary but is reported to be around 73% in some studies.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or interfere with cellular processes. Triazole derivatives are known to act on various molecular targets, leading to their therapeutic effects. For instance, they may modulate pathways involved in neuroprotection and antimicrobial activity .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of triazole derivatives in models of neurodegenerative diseases such as Parkinson's disease (PD). One study demonstrated that compounds similar to 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide exhibited significant inhibition of α-synuclein aggregation, a hallmark of PD pathology . This was evidenced by in vivo studies where treated mice showed improved levels of tyrosine hydroxylase (TH) and reduced α-synuclein expression following neurotoxin-induced damage .

Antimicrobial Activity

Triazole compounds have also been evaluated for their antimicrobial properties. A comparative study indicated that certain derivatives demonstrated substantial activity against various bacterial strains, suggesting their potential as therapeutic agents in treating infections .

Case Studies and Research Findings

StudyFocusKey Findings
NeuroprotectionCompound demonstrated ability to reduce α-synuclein aggregation and improve motor function in MPTP-treated mice.
Antimicrobial ActivityIdentified significant antibacterial effects against multiple strains; potential for development as an antibiotic agent.
Synthesis and CharacterizationReported successful synthesis with high purity; confirmed structure through X-ray crystallography.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Modifications and Pharmacological Implications

The following analogs differ in substituents on the triazole, heterocyclic rings, or acetamide groups, leading to distinct biological activities:

Compound Name Key Structural Differences Biological Activity (IC50/EC50/Dose) Reference
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide Furan-2-yl replaces pyridin-2-yl Anti-exudative activity (10 mg/kg, 58% inhibition)
2-{[4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide (AM31) 2-Hydroxyphenyl and 4-nitrophenyl substituents Reverse transcriptase inhibition (KI = 1.2 nM)
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dibromo-4-methylphenyl)acetamide Allyl group at triazole N4; brominated aryl substituent Antibacterial (MIC = 8 µg/mL vs. S. aureus)
2-{[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide Ethyl group at triazole N4; 4-pyridinyl and methoxy-methyl Not explicitly reported; structural analog

Key Observations :

  • Anti-Exudative Activity : The furan-2-yl analog exhibits comparable efficacy to the query compound but requires a higher dose (10 mg/kg vs. reference diclofenac at 8 mg/kg) . The dimethoxyphenyl group in the query compound may enhance lipophilicity, improving membrane permeability .
  • Enzyme Inhibition : Compound AM31, with a 2-hydroxyphenyl substituent, shows potent reverse transcriptase inhibition (KI = 1.2 nM), outperforming nevirapine, a clinical NNRTI . This suggests that electron-withdrawing groups (e.g., nitro) on the acetamide aryl ring enhance binding affinity.
  • Antibacterial Activity : Allyl and brominated derivatives (e.g., CAS 585560-04-9) demonstrate moderate activity against Gram-positive bacteria, likely due to increased electrophilicity from bromine .
Physicochemical Properties
Property Query Compound Furan Analog AM31 (Hydroxyphenyl Derivative)
LogP (Predicted) 3.2 2.8 3.5
Solubility (mg/mL) 0.12 (H2O) 0.25 (H2O) 0.08 (H2O)
Melting Point (°C) 174–176 (decomp.) 161–163 Not reported

Q & A

Q. What are the standard synthetic routes for this compound?

The compound is synthesized via nucleophilic substitution. A typical protocol involves reacting 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol with a chloroacetamide derivative (e.g., N-(2,4-dimethoxyphenyl)chloroacetamide) in ethanol/water with KOH. The mixture is refluxed for 1–2 hours, followed by precipitation in water, filtration, and recrystallization from ethanol . Control reaction pH (9–10) and stoichiometric ratios (1:1 thiol:chloroacetamide) are critical for yield optimization.

Q. Which spectroscopic techniques validate its structural integrity?

  • 1H/13C NMR : Aromatic protons (δ 7.0–8.5 ppm for pyridin-2-yl and dimethoxyphenyl groups) and acetamide NH (δ ~10 ppm).
  • IR : Stretching vibrations for C=O (~1650 cm⁻¹), C-S (~680 cm⁻¹), and NH₂ (~3350 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., m/z 425.45 for C₁₉H₂₀N₆O₃S) . Purity is confirmed via HPLC (>95%) using a C18 column and methanol/water mobile phase.

Q. What in vitro assays are used for initial biological screening?

Common assays include:

  • Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anti-inflammatory Testing : Inhibition of COX-2 enzyme (ELISA) or LPS-induced TNF-α in macrophages .
  • Cytotoxicity : MTT assay on HEK-293 or HeLa cells to determine IC₅₀ values .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis?

  • Solvent Optimization : Replace ethanol with acetone to enhance solubility of intermediates (yields increase from 65% to 82% in related triazole derivatives) .
  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to accelerate thiolate formation.
  • Temperature Control : Gradual heating (50°C → reflux) reduces side reactions like oxidation .

Q. How to resolve contradictions in reported bioactivity data?

  • Structural Confirmation : Re-analyze disputed batches via X-ray crystallography to rule out polymorphic variations .
  • Assay Standardization : Include positive controls (e.g., indomethacin for anti-inflammatory assays) and validate cell lines for cytotoxicity .
  • SAR Studies : Compare activity with analogs (e.g., furan vs. pyridine substituents) to identify critical pharmacophores .

Q. What mechanistic insights exist for its anti-inflammatory action?

Computational docking studies suggest the pyridin-2-yl group interacts with COX-2’s hydrophobic pocket, while the acetamide moiety hydrogen-bonds to Arg120. Validate via:

  • Mutagenesis Assays : COX-2 mutants (e.g., Arg120Ala) show reduced inhibition .
  • Metabolite Profiling : LC-MS to detect prostaglandin E₂ suppression in treated macrophages .

Methodological Challenges

Q. How to mitigate thiol oxidation during synthesis?

  • Inert Atmosphere : Conduct reactions under N₂/Ar to prevent disulfide formation.
  • Antioxidants : Add 1–2% ascorbic acid to the reaction mixture .
  • Purification : Use cold ethanol for recrystallization to remove oxidized byproducts .

Q. What strategies differentiate between specific and nonspecific enzyme inhibition?

  • Kinetic Studies : Measure IC₅₀ under varying substrate concentrations; noncompetitive inhibitors show unchanged Km .
  • Thermal Shift Assay : Monitor target enzyme’s melting temperature (Tm) shift upon compound binding .

Safety and Handling in Research Settings

Q. What precautions are critical for lab handling?

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .
  • Waste Disposal : Neutralize acidic/basic waste before disposal in designated containers .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。